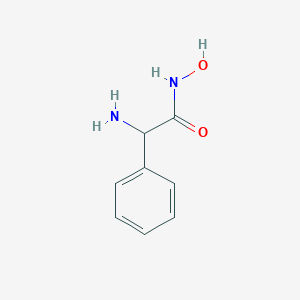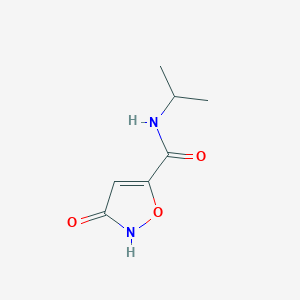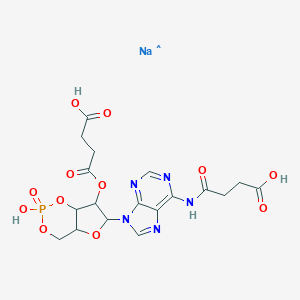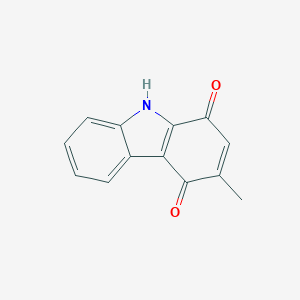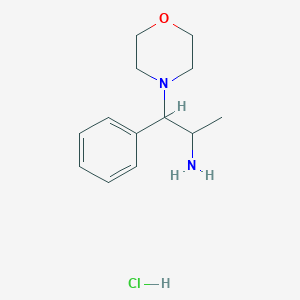
N-(3-Aminopropyl)methacrylamide hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of APMA-based polymers often involves reversible addition-fragmentation chain transfer (RAFT) polymerization. This method has been used to polymerize APMA using unprotected “clickable” chain transfer agents in water/dioxane mixtures, demonstrating the controlled character of the polymerization by the linear increase of polymer molecular weight with monomer conversion and narrow molecular weight distribution (Mendonça et al., 2014). Another study focused on the copolymerization of N-Benzylacrylamide and APMA, highlighting the statistical composition of the resulting copolymer and the subsequent grafting of peptide chains, showcasing the versatility in synthesizing polymers with varying functional groups (Boulahia et al., 1989).
Molecular Structure Analysis
The molecular structure of APMA-based polymers allows for a variety of chemical reactions and modifications. The presence of primary amine groups in APMA facilitates further functionalization, as demonstrated in studies where APMA-based polymers were utilized for "click" chemistry applications, enabling the attachment of fluorescent markers or other functional molecules to the polymer backbone (Mendonça et al., 2014).
Chemical Reactions and Properties
APMA-based polymers can participate in a wide range of chemical reactions due to the reactivity of the amine group. This includes reactions with isocyanates, acyl chlorides, and aldehydes, enabling the synthesis of polymers with various side chains and functionalities. The amine groups also allow for the formation of polyelectrolytes through the copolymerization with acidic monomers, leading to materials with interesting pH-responsive properties (Zhao et al., 2016).
Physical Properties Analysis
The physical properties of APMA-based polymers, such as solubility, thermal behavior, and hydrophilicity, can be finely tuned by adjusting the copolymer composition. The incorporation of APMA into polymers has been shown to affect their lower critical solution temperature (LCST) behavior, making them useful for applications requiring temperature responsiveness (Zhao et al., 2016).
Scientific Research Applications
Activation of Polymeric Chains for Binding Bioactive Molecules
It is used to activate poly(N-(2-hydroxypropyl)methacrylamide) for binding bioactive molecules like cobra venom acetylcholinesterase (Lääne et al., 1983).
Synthesis and Polymerization of Methacrylamides
It plays a role in the synthesis and radical polymerization of methacrylamides derived from optically active amino alcohols (Koyama, Sanda, & Endo, 1997).
Building Blocks for Electrostatically Assembled Hydrogels
This compound is utilized as a building block for hydrogels used in cell encapsulation (Kleinberger, Burke, Zhou, & Stöver, 2016).
Synthesis of Polymers with Peptide Side Chains
It's involved in the synthesis of polymers carrying peptide side chains (Boulahia, Carrière, & Sekiguchi, 1989).
Preparation of Polyampholytes as Biomaterials
It's used in preparing polyampholytes, which have potential as biomaterials (Dubey, Burke, & Stöver, 2015).
Use in Preparing Polymers with Enzymatically Degradable Bonds
It finds application in preparing polymers with enzymatically degradable bonds (Rejmanová, Obereigner, & Kopeček, 1981).
Drug Delivery Systems
N-(2-Hydroxypropyl)methacrylamide copolymers containing adriamycin, for instance, decrease its toxicity against haematopoietic precursors in bone marrow (Říhová et al., 1989).
Label-Free Detection of DNA
N-(3-Aminopropyl)methacrylamide hydrochloride-coated microgel-based optical devices are used for the label-free detection of DNA in solutions (Islam & Serpe, 2014).
Safety and Hazards
Future Directions
APMA can be used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications . A new synthesis method has been introduced for the preparation of APMA .
Relevant Papers The relevant papers retrieved discuss the synthesis and applications of APMA .
Mechanism of Action
Target of Action
N-(3-Aminopropyl)methacrylamide hydrochloride (APMA) is an aminoalkyl methacrylamide . Its primary targets are the biochemical pathways where it can interact with various chemical structures due to its primary amine . The primary amine provides attractive features such as pH-responsiveness and affinity for anionic drugs .
Mode of Action
APMA interacts with its targets through its primary amine. This interaction is pH-responsive, meaning it can change based on the pH of the environment . It also has an affinity for anionic drugs, which means it can bind to these drugs and potentially alter their effects .
Biochemical Pathways
It’s known that apma can be used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications . This suggests that it may interact with the biochemical pathways related to these processes.
Pharmacokinetics
Given its use in drug delivery applications, it can be inferred that it has properties that allow it to be effectively absorbed and distributed in the body, metabolized, and eventually excreted .
Result of Action
The molecular and cellular effects of APMA’s action depend on its specific use. In gene delivery, drug delivery, and diagnostics applications, it likely facilitates the delivery of genes or drugs to target cells and helps in the detection of specific biomarkers .
Action Environment
The action of APMA is influenced by environmental factors such as pH. Its primary amine provides pH-responsiveness, meaning its interaction with targets can change based on the pH of the environment
properties
IUPAC Name |
N-(3-aminopropyl)-2-methylprop-2-enamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-6(2)7(10)9-5-3-4-8;/h1,3-5,8H2,2H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIRWEVPYCTARV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3072581 | |
| Record name | 2-Propenamide, N-(3-aminopropyl)-2-methyl-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3072581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72607-53-5 | |
| Record name | N-(3-Aminopropyl)methacrylamide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72607-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenamide, N-(3-aminopropyl)-2-methyl-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072607535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenamide, N-(3-aminopropyl)-2-methyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenamide, N-(3-aminopropyl)-2-methyl-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3072581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-AMINOPROPYL)METHACRYLAMIDE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of N-(3-Aminopropyl)methacrylamide hydrochloride?
A1: The molecular formula of this compound is C7H15ClN2O with a molecular weight of 178.67 g/mol. [] You can find more information in the paper "A New Synthetic Route of this compound" on Semantic Scholar:
Q2: Is there spectroscopic data available for this compound?
A2: Yes, various studies utilize spectroscopic techniques for characterization. For instance, Attenuated Total Reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) confirmed the formation of anhydride and amide bonds during the self-cross-linking of poly(this compound-co-acrylic acid) films. []
Q3: How does the incorporation of this compound affect the properties of polystyrene latexes?
A3: Studies show that incorporating this compound as a functional comonomer in polystyrene latexes synthesized via soap-free emulsion polymerization influences particle size, surface charge density, and colloidal stability. The presence of the amino-containing comonomer allows for the preparation of monodisperse latexes with controlled sizes ranging from 100 to 600 nm. []
Q4: Can this compound be used to modify the surface of materials like polypropylene?
A4: Yes, researchers have successfully grafted this compound onto polypropylene membranes using ultraviolet grafting. This modification introduces positively charged amino groups, enabling the subsequent attachment of negatively charged entities like silver nanoparticles capped with d-α-tocopheryl polyethylene glycol 1000 succinate for enhanced antibacterial properties. []
Q5: How does this compound contribute to the development of biomaterials?
A5: this compound serves as a versatile building block for creating biomaterials due to its primary amine group. This group enables its incorporation into various polymer systems, allowing for surface modifications and the development of hydrogels with tunable properties, including pH and temperature responsiveness. [, ]
Q6: What are the advantages of using this compound in hydrogel-based drug delivery systems?
A6: The primary amine group of this compound facilitates the conjugation of drugs or biomolecules, enabling controlled drug release. It also contributes to the pH-responsive behavior of hydrogels, making it possible to tailor drug release profiles based on the surrounding pH environment. [, ]
Q7: Can this compound be used to create microgels for cell encapsulation?
A7: Yes, this compound is a key component in developing microgels for cell encapsulation. Its incorporation into poly(N-isopropylacrylamide) (PNIPAM) microgels introduces positive charges, influencing microgel size, yield, and stability. The pH during synthesis plays a crucial role in these properties, highlighting the tunability offered by this compound. [, ]
Q8: How does this compound contribute to the development of antibacterial surfaces?
A8: this compound plays a crucial role in developing antibacterial surfaces by facilitating the immobilization of antimicrobial peptides. For example, researchers have successfully conjugated cysteine-functionalized cationic antimicrobial peptide Tet213 to this compound-containing copolymer brushes on titanium surfaces. The resulting surfaces exhibited significant antibacterial activity against Pseudomonas aeruginosa, demonstrating its potential in biomedical applications. []
Q9: Can this compound be used in the development of contact lenses for drug delivery?
A9: Research demonstrates the potential of this compound in creating atorvastatin-eluting contact lenses. Its incorporation, particularly when combined with 2-aminoethyl methacrylate hydrochloride, enhances the hydrogels' affinity for atorvastatin, allowing for significant drug loading. These lenses hold promise for managing ocular surface diseases. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



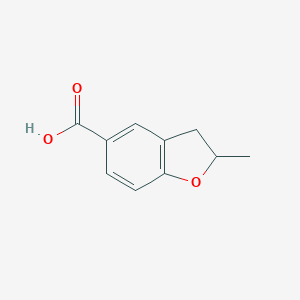
![5,6-Dimethylfuro[2,3-b]pyridine](/img/structure/B8903.png)
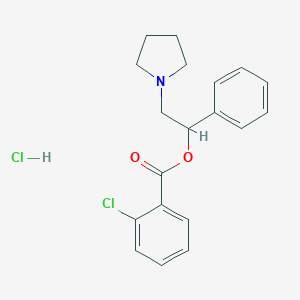
![6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine](/img/structure/B8907.png)


